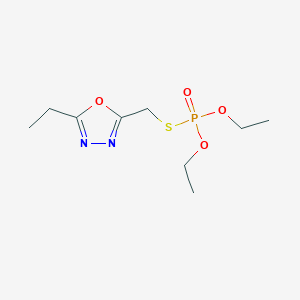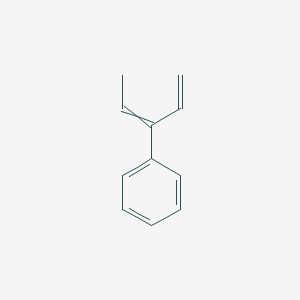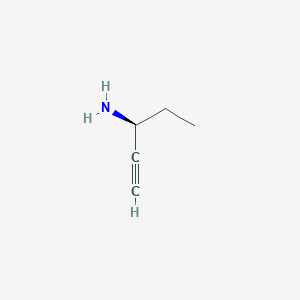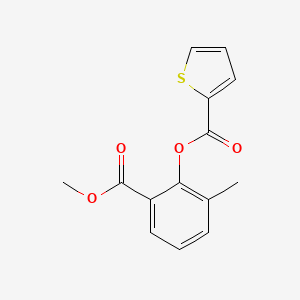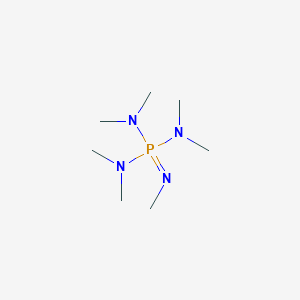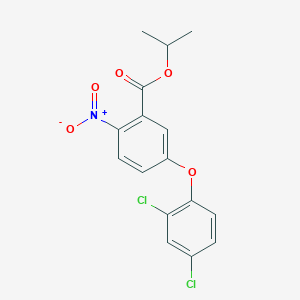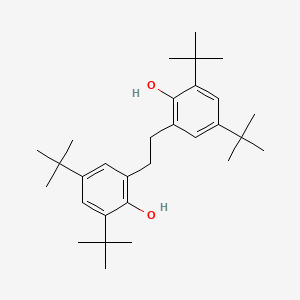
Phenol, 2,2'-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups and bulky tert-butyl groups, which contribute to its stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 2,6-di-tert-butylphenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dibromide, leading to the formation of the desired bisphenol compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is utilized in various scientific research fields:
Chemistry: Used as a stabilizer in polymer chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its antioxidant properties and potential use in protecting biological systems from oxidative stress.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant in pharmaceutical formulations.
Industry: Employed as an additive in lubricants and fuels to enhance stability and performance.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with free radicals and reactive oxygen species. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is attributed to the stabilization of the phenoxyl radical formed after hydrogen donation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,6-bis(1,1-dimethylethyl)-
- Phenol, 4,4’-(1-methylethylidene)bis-
- 2,2’-Ethylidenebis(4,6-di-tert-butylphenol)
Uniqueness
Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of bulky tert-butyl groups and the ethylene bridge contribute to its distinct chemical behavior, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
37758-52-4 |
|---|---|
Molekularformel |
C30H46O2 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[2-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C30H46O2/c1-27(2,3)21-15-19(25(31)23(17-21)29(7,8)9)13-14-20-16-22(28(4,5)6)18-24(26(20)32)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3 |
InChI-Schlüssel |
MFZAXZRJGHLULL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CCC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



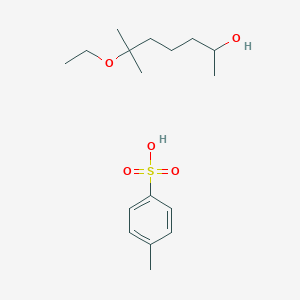
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)
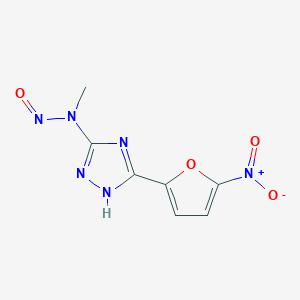
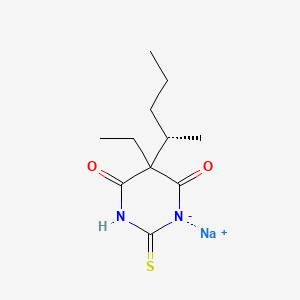
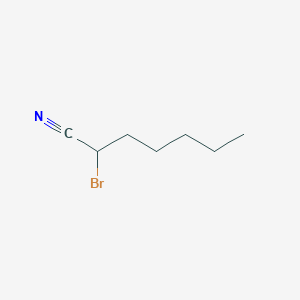
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
